molecular formula C11H10N2O2S B2657293 4-((2-Aminothiazol-5-yl)methyl)benzoic acid CAS No. 1038381-40-6

4-((2-Aminothiazol-5-yl)methyl)benzoic acid

Cat. No.: B2657293
CAS No.: 1038381-40-6
M. Wt: 234.27
InChI Key: FQKYQEQAQULHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Aminothiazol-5-yl)methyl)benzoic acid is a compound that features a benzoic acid moiety linked to a 2-aminothiazole ring via a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the benzoic acid and 2-aminothiazole functionalities allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Aminothiazol-5-yl)methyl)benzoic acid typically involves the formation of the 2-aminothiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 2-aminothiazole with benzyl chloride under basic conditions to form the intermediate, which is then oxidized to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((2-Aminothiazol-5-yl)methyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

4-((2-Aminothiazol-5-yl)methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-Aminothiazol-5-yl)methyl)benzoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The benzoic acid moiety can also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target proteins .

Properties

IUPAC Name

4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c12-11-13-6-9(16-11)5-7-1-3-8(4-2-7)10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKYQEQAQULHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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